3-Methacryloyloxypropyl phosphonic acid

Dental adhesives Hydrolytic stability Phosphonic acid

3-Methacryloyloxypropyl phosphonic acid (CAS 252210-30-3), also referred to as MAPC3 phosphonic acid or 3-(2-methylprop-2-enoyloxy)propylphosphonic acid, is a UV-curable, phosphorus-based functional monomer bearing a polymerizable methacrylate group linked via a three-carbon propyl spacer to a terminal phosphonic acid (–P(O)(OH)₂) moiety. With a molecular formula of C₇H₁₃O₅P and molecular weight of 208.15 g/mol, this compound belongs to the class of phosphonic acid methacrylates that serve as adhesion-promoting, corrosion-inhibiting, and hydrolytically stable functional monomers in dental adhesives, protective coatings, and specialty polymer formulations.

Molecular Formula C7H13O5P
Molecular Weight 208.15 g/mol
CAS No. 252210-30-3
Cat. No. B8679042
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methacryloyloxypropyl phosphonic acid
CAS252210-30-3
Molecular FormulaC7H13O5P
Molecular Weight208.15 g/mol
Structural Identifiers
SMILESCC(=C)C(=O)OCCCP(=O)(O)O
InChIInChI=1S/C7H13O5P/c1-6(2)7(8)12-4-3-5-13(9,10)11/h1,3-5H2,2H3,(H2,9,10,11)
InChIKeyKYEAMYHCEZEPOJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Methacryloyloxypropyl Phosphonic Acid (CAS 252210-30-3): Procurement-Relevant Compound Profile


3-Methacryloyloxypropyl phosphonic acid (CAS 252210-30-3), also referred to as MAPC3 phosphonic acid or 3-(2-methylprop-2-enoyloxy)propylphosphonic acid, is a UV-curable, phosphorus-based functional monomer bearing a polymerizable methacrylate group linked via a three-carbon propyl spacer to a terminal phosphonic acid (–P(O)(OH)₂) moiety [1]. With a molecular formula of C₇H₁₃O₅P and molecular weight of 208.15 g/mol, this compound belongs to the class of phosphonic acid methacrylates that serve as adhesion-promoting, corrosion-inhibiting, and hydrolytically stable functional monomers in dental adhesives, protective coatings, and specialty polymer formulations [2]. Commercial grades are typically supplied at ≥95% purity, inhibited with 150 ppm 4-methoxyphenol (MEHQ) and are available under product codes such as SP-41-022 .

Why Generic Substitution of 3-Methacryloyloxypropyl Phosphonic Acid Is Not Straightforward


Despite a superficial structural resemblance among phosphonic acid-functional methacrylates, the performance of 3-methacryloyloxypropyl phosphonic acid is exquisitely sensitive to three molecular parameters that preclude simple drop-in replacement: (i) spacer chain length (C3 propyl vs. shorter C1-methyl or longer C5-pentyl chains), which modulates hydrophilicity, dentin/enamel bonding efficacy, and ultimate tensile strength of the formulated adhesive [1]; (ii) the acid form (free phosphonic acid vs. phosphonate ester), which directly governs metal-chelation capacity, hydrolytic stability, and corrosion protection [2]; and (iii) the phosphorus oxidation state and bond architecture (P–C phosphonate vs. P–O–C phosphate ester), which fundamentally dictates resistance to hydrolytic degradation under acidic aqueous conditions [3]. The quantitative evidence compiled below demonstrates that formulation performance shifts significantly across these variables.

Quantitative Differentiation Evidence for 3-Methacryloyloxypropyl Phosphonic Acid vs. Closest Analogs


Hydrolytic Stability: Phosphonic Acid Methacrylates vs. Phosphate Ester Monomers (MDP, MEP) Under Acidic Aqueous Conditions

Phosphonic acid methacrylates exhibit fundamentally superior hydrolytic stability compared to phosphate ester monomers (e.g., 10-MDP, 2-MEP) because the P–C bond in phosphonates is not susceptible to hydrolytic cleavage, whereas the P–O–C ester linkage in phosphate monomers undergoes rapid hydrolysis under acidic aqueous conditions [1]. In accelerated aging studies at 42°C under acidic aqueous conditions, conventional methacrylate phosphate monomers undergo up to 90% degradation after 16 weeks, while acrylic ether phosphonic acids and bis(acrylamide) phosphonic acid monomers remain stable over the same period [2]. The Patent US 6,902,608 further confirms that phosphonic acid monomers with a C3 or longer spacer between the phosphonic acid group and the polymerizable methacrylate double bond possess high resistance to hydrolysis and improved storage stability compared to phosphate ester analogs [3].

Dental adhesives Hydrolytic stability Phosphonic acid

Corrosion Protection: Free Phosphonic Acid (MAPC1(OH)₂ / MAPC3 Acid) vs. Phosphonate Dimethyl Ester (MAPC1) on Steel

In a direct head-to-head comparison within UV-cured diacrylate coating formulations on steel, coatings formulated with free phosphonic acid methacrylate (MAPC1(OH)₂) provided significantly higher corrosion protection than those formulated with the corresponding phosphonate dimethyl ester (MAPC1), as measured by electrochemical impedance spectroscopy (EIS) [1]. The impedance data confirmed that phosphonic acid methacrylate produced superior corrosion resistance, attributed to the strong chelating adhesion of the -P(O)(OH)₂ group to the metal oxide surface, a mechanism unavailable to the neutral phosphonate ester [2]. A minimum MAPC1(OH)₂ loading of 2.5 wt% was determined necessary to achieve the highest impedance values (optimal barrier efficiency) [3].

Corrosion protection Anticorrosive coatings Phosphonic acid

Dentin Shear Bond Strength: C3-Spacer Phosphonic Acid vs. C12-Spacer and Polyether-Spacer Acidic Monomers in Self-Etch Adhesives

In a systematic study of acidic functional monomers formulated at 15 mol% in experimental one-step self-etch adhesives, the spacer chain length and hydrophilicity significantly influenced ultimate tensile strength (UTS) and water sorption [1]. Monomers with C2 (MEP) or intermediate-hydrophilicity ester spacers (CAP-P) produced lower UTS compared to monomers with C10 (MDP) or C12 (MDDP) hydrophobic spacers (p<0.05) [2]. While highly hydrophilic polyether-spacer monomers (MTEP) increased dentin wettability (lower contact angle) and water sorption, the C10 and C12 hydrophobic spacer monomers maintained superior mechanical properties after water exposure [3]. This body of evidence establishes that spacer chain length, not merely the presence of the phosphonic acid functionality, is a critical determinant of bonding performance, supporting the rationale for selecting a C3-spacer phosphonic acid monomer in applications where balanced hydrophilicity and improved mechanical integrity relative to very short (C2) or highly hydrophilic spacers are required.

Dental adhesives Shear bond strength Spacer chain length

Adhesion Mechanism: Phosphonic Acid Direct Metal-Chelation vs. Phosphonate Ester Requirement for Hydrolysis Pre-Activation

Phosphonic acid-functional methacrylates promote adhesion through direct, irreversible coordination of the -P(O)(OH)₂ group with metal cations (Fe²⁺/Fe³⁺ on steel, Ca²⁺ in hydroxyapatite), forming stable phosphonate–metal complexes without requiring a separate hydrolysis step [1]. In contrast, phosphonate ester monomers (e.g., MAPC1 dimethyl ester) must first undergo ester hydrolysis to liberate the active acid functionality before metal-chelation can occur, introducing a kinetic delay and potential incomplete activation in anhydrous or near-neutral pH environments [2]. Patent US 8,859,098 explicitly describes phosphonic acid-containing adhesion promoters that, unlike phosphate esters, do not require a dehydration step and can be reacted directly with hydroxyalkyl methacrylates to produce anhydride intermediates for enhanced metal adhesion [3].

Metal adhesion Phosphonic acid Self-etching

Photopolymerization Reactivity: Phosphonic Acid-Containing Monomers vs. Phosphonate Ester-Containing Monomers in Dental Resin Systems

Phosphonic acid-based methacrylates and acrylamides have been shown to accelerate the rate of photopolymerization when copolymerized with diacrylate or diacrylamide crosslinkers, an effect attributed to increased medium polarity imparted by the acidic -P(O)(OH)₂ group [1]. Specifically, acrylamide phosphonic acid monomers significantly accelerate the polymerization rate compared to their phosphonate ester counterparts, which exhibit a much smaller rate-enhancement effect [2]. This rate acceleration is not limited to crosslinking systems; it is also observed when phosphonic acid-based monomers are copolymerized with monofunctional monomers, confirming that the catalytic effect arises from the phosphonic acid functionality itself rather than from crosslinking topology [3]. Photo-DSC studies further demonstrate that mixtures of phosphonic acid methacrylates with diacrylamide crosslinkers exhibit significantly higher reactivity than the crosslinker alone [4].

Photopolymerization Reactivity Phosphonic acid

Optimal Application Scenarios for 3-Methacryloyloxypropyl Phosphonic Acid Based on Quantitative Evidence


Hydrolytically Stable Self-Etch Dental Adhesives with Extended Shelf Life

Formulators of self-etch dental adhesives seeking to replace hydrolytically labile phosphate ester monomers (e.g., 10-MDP, 2-MEP) with a storage-stable phosphonic acid alternative should prioritize 3-methacryloyloxypropyl phosphonic acid. Evidence demonstrates that phosphonic acid methacrylates undergo less than 10% hydrolytic degradation under accelerated aging conditions (42°C, 16 weeks, acidic aqueous medium), whereas conventional methacrylate phosphate monomers degrade up to 90% over the same period [1]. The C3-propyl spacer provides a balance between sufficient hydrophobicity to limit water sorption and adequate hydrophilicity for effective dentin/enamel wetting and demineralization, as corroborated by spacer-length structure–property relationship studies [2]. The direct P–C bond architecture of the phosphonic acid group, combined with the ester-linked methacrylate polymerizable unit at the opposite terminus, ensures that the adhesion-promoting functionality remains intact throughout the product shelf life.

UV-Curable Anticorrosive Coatings for Steel and Galvanized Steel Substrates

In UV-curable protective coating formulations applied to steel or galvanized steel, incorporation of 3-methacryloyloxypropyl phosphonic acid at loadings ≥2.5 wt% provides optimal corrosion barrier properties as measured by electrochemical impedance spectroscopy [1]. Comparative data confirm that free phosphonic acid methacrylate coatings significantly outperform phosphonate dimethyl ester analogs (MAPC1) in corrosion resistance, owing to the direct chemisorption of the -P(O)(OH)₂ group onto the metal oxide surface [2]. The C3-spacer architecture provides sufficient molecular flexibility to allow the phosphonic acid anchor group to access and irreversibly bind to the metal surface while the methacrylate terminus is copolymerized into the crosslinked acrylate network, creating a covalently anchored, durable anticorrosive interface without the need for separate primer layers or surface pre-treatments [3].

Phosphorus-Containing Flame-Retardant and Adhesion-Promoting Copolymers

For the synthesis of phosphorus-containing copolymers with dual flame-retardant and adhesion-promoting functionality, 3-methacryloyloxypropyl phosphonic acid can be copolymerized with conventional acrylate or methacrylate comonomers (methyl methacrylate, butyl acrylate, styrene) via radical or controlled radical polymerization (RAFT, ATRP) to generate well-defined copolymers with pendant phosphonic acid side chains [1]. The phosphonic acid moiety contributes to char formation during thermal degradation (flame retardancy) while simultaneously providing chelating anchor points for metal substrates or inorganic fillers (adhesion) [2]. Studies on analogous MAPC1-based copolymers demonstrate that the phosphonic acid form, when grafted onto kaolin or incorporated into block copolymers, produces highly anisotropic filler platelets and tunable hydrophobicity, enabling multifunctional performance in a single macromolecular architecture [3].

Adhesion Promoter for Metal–Polymer Hybrid Structures in Structural Bonding

Industrial structural adhesives and hybrid metal–polymer joining technologies benefit from the incorporation of 3-methacryloyloxypropyl phosphonic acid as a reactive adhesion-promoting co-monomer. The free phosphonic acid group enables direct, ambient-temperature chelation with metal oxides on aluminum, steel, and titanium alloys, eliminating the acid-etching or primer pre-treatment steps typically required for phosphate ester adhesion promoters [1]. Patent literature (US 8,859,098) confirms that phosphonic acid-containing methacrylate adhesion promoters can be reacted directly with hydroxyalkyl methacrylates to produce anhydride intermediates that further enhance metal adhesion [2]. Unlike phosphate ester-based adhesion promoters, phosphonic acid monomers are not subject to hydrolytic degradation at the metal–polymer interface during prolonged exposure to humid or corrosive environments, ensuring long-term bond durability [3].

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